9-Ethyl-6,11-dihydro-6,6-dimethyl-11-oxo-5H-benzo[b]carbazole-3-carbonitrile
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Overview
Description
9-Ethyl-6,11-dihydro-6,6-dimethyl-11-oxo-5H-benzo[b]carbazole-3-carbonitrile is a chemical compound known for its significant role in medicinal chemistry, particularly as an anaplastic lymphoma kinase (ALK) inhibitor. This compound is structurally characterized by its benzo[b]carbazole core, which is a fused tricyclic system, and is known for its potential therapeutic applications, especially in oncology .
Preparation Methods
The synthesis of 9-Ethyl-6,11-dihydro-6,6-dimethyl-11-oxo-5H-benzo[b]carbazole-3-carbonitrile involves several steps. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with the appropriate substituted aniline and a suitable aldehyde.
Cyclization: The intermediate formed undergoes cyclization to form the benzo[b]carbazole core.
Functional Group Modifications:
Industrial production methods often involve optimization of these steps to ensure high yield and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired product efficiently .
Chemical Reactions Analysis
9-Ethyl-6,11-dihydro-6,6-dimethyl-11-oxo-5H-benzo[b]carbazole-3-carbonitrile undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to facilitate the reactions. Major products formed from these reactions include various substituted derivatives of the original compound .
Scientific Research Applications
9-Ethyl-6,11-dihydro-6,6-dimethyl-11-oxo-5H-benzo[b]carbazole-3-carbonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its interactions with biological macromolecules and its effects on cellular processes.
Medicine: It is primarily known for its role as an ALK inhibitor, making it a valuable compound in the treatment of cancers such as non-small cell lung cancer (NSCLC).
Mechanism of Action
The mechanism of action of 9-Ethyl-6,11-dihydro-6,6-dimethyl-11-oxo-5H-benzo[b]carbazole-3-carbonitrile involves the inhibition of ALK tyrosine kinase. By binding to the ATP-binding site of ALK, the compound prevents the phosphorylation and activation of downstream signaling pathways that promote cell proliferation and survival. This inhibition leads to the suppression of tumor growth and induces apoptosis in cancer cells .
Comparison with Similar Compounds
Compared to other ALK inhibitors, 9-Ethyl-6,11-dihydro-6,6-dimethyl-11-oxo-5H-benzo[b]carbazole-3-carbonitrile exhibits unique structural features that contribute to its high selectivity and potency. Similar compounds include:
Crizotinib: Another ALK inhibitor, but with a different core structure.
Ceritinib: Similar in function but differs in its chemical structure and binding affinity.
Brigatinib: Known for its efficacy in overcoming resistance mutations in ALK.
These comparisons highlight the uniqueness of this compound in terms of its chemical structure and therapeutic potential.
Properties
CAS No. |
1256584-82-3 |
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Molecular Formula |
C21H18N2O |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
9-ethyl-6,6-dimethyl-11-oxo-5H-benzo[b]carbazole-3-carbonitrile |
InChI |
InChI=1S/C21H18N2O/c1-4-12-6-8-16-15(9-12)19(24)18-14-7-5-13(11-22)10-17(14)23-20(18)21(16,2)3/h5-10,23H,4H2,1-3H3 |
InChI Key |
SIMAULNZUUJKDX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)C(C3=C(C2=O)C4=C(N3)C=C(C=C4)C#N)(C)C |
Origin of Product |
United States |
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